(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14F2N4O2S2 and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel synthetic organic molecule with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Its unique structural features include a piperidine ring and various heterocycles that suggest significant biological activity. This article synthesizes current research findings regarding the biological activity of this compound, including its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular structure of the compound can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key parameters include temperature control, reaction time, and solvent choice to optimize yield and purity. The synthesis generally begins with the formation of the piperidine derivative followed by the introduction of the difluorobenzo[d]thiazole moiety through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing thiazole and thiadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity toward MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values as low as 2.32 µg/mL .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 10.10 | Induces cell cycle arrest |
4i | HepG2 | 2.32 | Increases Bax/Bcl-2 ratio |
4d | MCF-7 | 5.36 | Apoptosis induction through caspase activation |
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Cell Cycle Arrest : Treatment with this compound induces cell cycle arrest in the S and G2/M phases in various cancer cells.
- Apoptosis Induction : The compound significantly increases the Bax/Bcl-2 ratio and activates caspase pathways leading to programmed cell death.
- Selective Cytotoxicity : The compound demonstrates higher toxicity towards cancerous cells compared to normal mammalian cells .
Case Studies
A notable case study involved evaluating a series of thiazole-based compounds similar to our target molecule against multiple cancer cell lines. The study illustrated that modifications in substituents significantly affect biological activity. For example, substituting a phenyl group with a more lipophilic moiety enhanced cytotoxicity.
Example Case Study Findings
In one study focusing on thiazole derivatives:
- Compound 4e exhibited an IC50 of 10.10 µg/mL against MCF-7 cells.
- Compound 4i showed enhanced activity with an IC50 of 2.32 µg/mL against HepG2 cells.
These results underscore the importance of structural modifications in enhancing therapeutic efficacy.
Properties
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S2/c1-8-14(26-21-20-8)15(23)22-4-2-10(3-5-22)24-16-19-13-11(18)6-9(17)7-12(13)25-16/h6-7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSFKNKRRVDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.